molecular formula C23H30N6O2 B1677024 NU6140 CAS No. 444723-13-1

NU6140

货号: B1677024
CAS 编号: 444723-13-1
分子量: 422.5 g/mol
InChI 键: XHEQSRJCJTWWAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 科学研究应用

      化学: NU6140是研究CDK2功能和细胞周期调控的宝贵工具。

      生物学: 研究人员使用this compound来研究细胞周期动力学和潜在的治疗靶点。

      医学: this compound的抗癌特性使其与癌症研究和药物开发相关。

      工业: 虽然在工业中没有广泛应用,但this compound对CDK2的选择性可能在药物发现方面有所应用。

  • 作用机制

    • NU6140抑制CDK2-细胞周期蛋白A,破坏细胞周期进程。
    • 它可能会影响与细胞分裂、凋亡和DNA修复相关的下游通路。
  • 生化分析

    Biochemical Properties

    NU6140 interacts with CDK2, a protein that plays a crucial role in the control of the cell cycle . It inhibits the interaction between CDK2 and cyclin A, exhibiting 10- to 36-fold selectivity over other CDKs . It also effectively inhibits Aurora A and Aurora B, with IC50s of 67 and 35 nM, respectively .

    Cellular Effects

    This compound has been shown to induce apoptosis in HeLa cervical carcinoma cells and arrest cells in the G2/M phase . It reduces cell survival both by itself and in combination with paclitaxel . In human embryonic stem (hES) cells and embryonal carcinoma-derived (hEC) cells, this compound treatment resulted in induced apoptosis and a decreased expression of pluripotency markers NANOG, OCT4, and SOX2 .

    Molecular Mechanism

    The molecular mechanism of this compound involves the inhibition of CDK2-cyclin A interaction, leading to cell cycle arrest . It also potently inhibits Aurora A and Aurora B, which are involved in the regulation of cell cycle progression . Furthermore, this compound has been found to significantly potentiate the apoptotic effect of paclitaxel, with inhibition of survivin expression/phosphorylation as the potential mechanism .

    Temporal Effects in Laboratory Settings

    The effects of this compound over time in laboratory settings have not been fully elucidated. It has been shown to induce apoptosis and reduce cell survival in HeLa cells

    Metabolic Pathways

    Given its role as a CDK2 inhibitor, it likely impacts pathways related to cell cycle progression and apoptosis .

    准备方法

      合成路线: NU6140的合成路线涉及化学反应来组装其结构。 不幸的是,文献中没有 readily available 的具体合成方法。

      工业生产: 关于this compound的大规模工业生产方法的信息有限。

  • 化学反应分析

      反应: NU6140可能会经历各种化学反应,包括氧化、还原和取代

      常用试剂和条件: this compound合成的试剂和条件很可能涉及有机化学技术,但精确细节仍然难以捉摸。

      主要产物: 由this compound反应产生的主要产物将取决于具体的反应类型和条件。

  • 相似化合物的比较

      类似化合物: NU6140属于一类具有嘌呤类结构的CDK抑制剂。 其他相关化合物包括黄酮哌啶醇、罗司科维汀和帕博西尼。

    属性

    IUPAC Name

    4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]-N,N-diethylbenzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H30N6O2/c1-3-29(4-2)22(30)17-10-12-18(13-11-17)26-23-27-20-19(24-15-25-20)21(28-23)31-14-16-8-6-5-7-9-16/h10-13,15-16H,3-9,14H2,1-2H3,(H2,24,25,26,27,28)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XHEQSRJCJTWWAH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H30N6O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30436732
    Record name Cdk2 Inhibitor IV, NU6140
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30436732
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    422.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    444723-13-1
    Record name 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444723131
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Cdk2 Inhibitor IV, NU6140
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30436732
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
    Reactant of Route 2
    Reactant of Route 2
    4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
    Reactant of Route 3
    Reactant of Route 3
    4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
    Reactant of Route 4
    Reactant of Route 4
    4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
    Reactant of Route 5
    Reactant of Route 5
    4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
    Reactant of Route 6
    Reactant of Route 6
    4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
    Customer
    Q & A

    Q1: What is the primary mechanism of action of NU6140?

    A1: this compound is a small molecule inhibitor that primarily targets cyclin-dependent kinase 2 (CDK2) [, , ]. It binds to the ATP-binding pocket of CDK2, preventing its interaction with cyclin A and inhibiting its kinase activity [, ]. This inhibition leads to cell cycle arrest at the G2-M phase and can induce apoptosis, particularly in combination with other chemotherapeutic agents like paclitaxel [, ].

    Q2: How does this compound impact the expression of survivin, a protein involved in apoptosis regulation?

    A2: Studies have shown that this compound, particularly when combined with paclitaxel, can significantly downregulate both the expression and phosphorylation of survivin, a protein known to inhibit apoptosis [, ]. This downregulation contributes to the enhanced apoptotic response observed in cancer cells treated with the combination therapy. Interestingly, this effect was not observed in cells engineered to overexpress survivin, further supporting the role of survivin inhibition in this compound's mechanism of action [].

    Q3: Has the crystal structure of this compound in complex with CDK2 been solved, and what insights does it provide?

    A3: Yes, the co-crystal structure of this compound bound to CDK2 has been determined []. The structural data confirms that this compound occupies the ATP-binding pocket of CDK2, interacting with key residues like Leu83, Glu81, and Asp145 through hydrogen bonds []. This information is valuable for understanding the binding mode of this compound and can guide the design of more potent and selective CDK2 inhibitors.

    Q4: Is this compound a highly selective CDK2 inhibitor?

    A4: While initially considered a selective CDK2 inhibitor, further research suggests that this compound might exhibit broader kinase inhibition []. Studies have shown that it can also inhibit other kinases, including Aurora kinases, with significant potency []. Therefore, it is crucial to consider its potential off-target effects when interpreting experimental results.

    Q5: Beyond cancer, are there other potential therapeutic applications for this compound?

    A5: Research suggests that CDK2 plays a role in regulating pluripotency in human embryonic stem cells (hES) and embryonal carcinoma cells (hEC) []. This compound treatment was found to decrease the expression of pluripotency markers like NANOG, OCT4, and SOX2 in these cells []. This finding indicates that this compound, through its impact on CDK2 activity, could potentially influence stem cell differentiation and may have implications for regenerative medicine.

    Q6: How does the structure of this compound relate to its activity?

    A6: While the provided research does not delve into specific structure-activity relationship (SAR) studies for this compound, the co-crystal structure [] provides a starting point. Modifications to the cyclohexylmethoxy or diethylbenzamide moieties could be explored to optimize interactions within the CDK2 binding pocket and potentially enhance potency and selectivity.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。